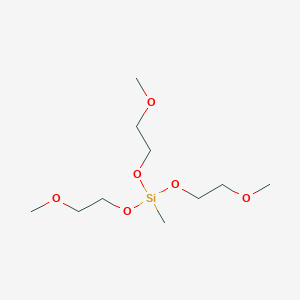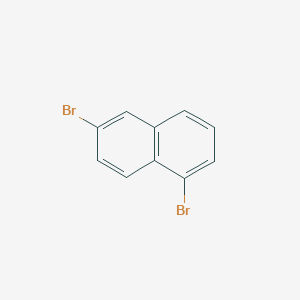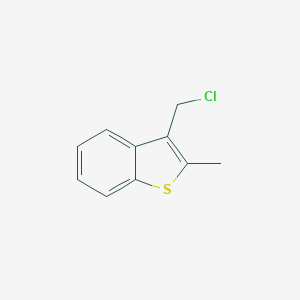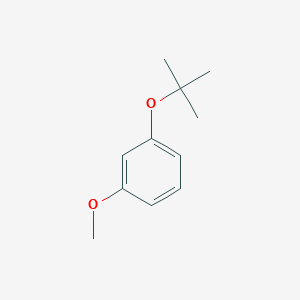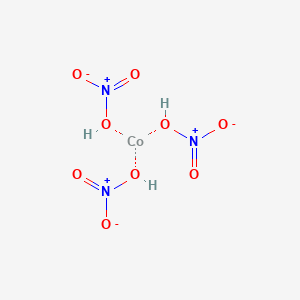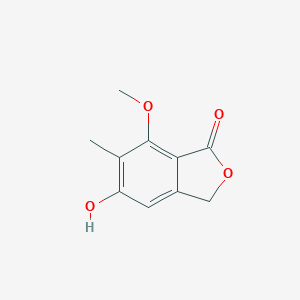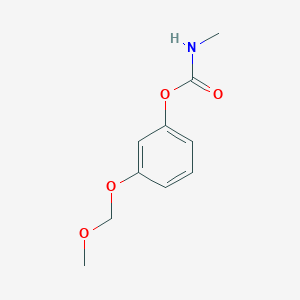
N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester, also known as carbofuran, is a widely used insecticide and pesticide. It is a colorless to white crystalline solid that is soluble in water and organic solvents. The compound was first synthesized in 1959 and has since been used to control pests in crops, forests, and gardens. Despite its effectiveness, carbofuran has been banned in several countries due to its toxicity and potential harm to humans and the environment.
Mechanism Of Action
Carbofuran acts as an acetylcholinesterase inhibitor, which means it blocks the activity of this enzyme. Acetylcholinesterase is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. When N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester binds to acetylcholinesterase, it prevents it from breaking down acetylcholine, leading to an accumulation of this neurotransmitter in the synapses. This causes overstimulation of the nervous system, leading to paralysis and death of the target organism.
Biochemical And Physiological Effects
Carbofuran has been shown to have a range of biochemical and physiological effects on both target and non-target organisms. Studies have shown that exposure to N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester can lead to oxidative stress, DNA damage, and changes in gene expression. It can also affect the immune system and disrupt the endocrine system. In humans, exposure to N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester has been linked to neurological symptoms, such as headaches, dizziness, and tremors.
Advantages And Limitations For Lab Experiments
Carbofuran has several advantages for use in lab experiments. It is highly effective at controlling pests and has a low toxicity to humans. It is also relatively inexpensive and easy to use. However, N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester has several limitations. It is highly toxic to non-target organisms, including birds, mammals, and aquatic life. It can also persist in the environment for long periods of time and can accumulate in the food chain.
Future Directions
There are several future directions for research on N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester. One area of research is the development of alternative insecticides and pesticides that are less harmful to the environment and non-target organisms. Another area of research is the development of methods for the safe disposal of N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester and other hazardous chemicals. Additionally, there is a need for more studies on the long-term effects of N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester exposure on humans and the environment.
Synthesis Methods
Carbofuran is synthesized through a multistep process that involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with methyl isocyanate in the presence of a catalyst. This reaction produces the intermediate 4-hydroxy-3-methoxycarbonylphenyl isocyanate, which is then reacted with methanol to produce the final product, N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester.
Scientific Research Applications
Carbofuran has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used to control a wide range of pests, including insects, mites, and nematodes. The compound works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This results in paralysis and death of the target organism.
properties
CAS RN |
18066-11-0 |
|---|---|
Product Name |
N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester |
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
[3-(methoxymethoxy)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C10H13NO4/c1-11-10(12)15-9-5-3-4-8(6-9)14-7-13-2/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
MKTORMQQILZHLO-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=CC(=C1)OCOC |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)OCOC |
Other CAS RN |
18066-11-0 |
synonyms |
N-Methylcarbamic acid m-(methoxymethoxy)phenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



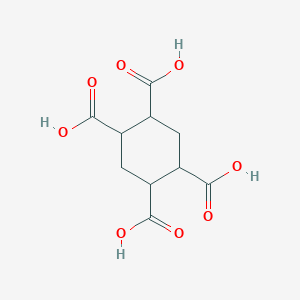
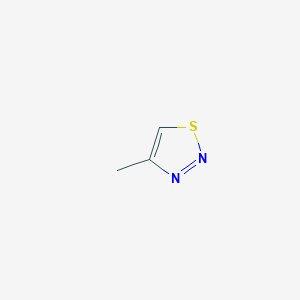
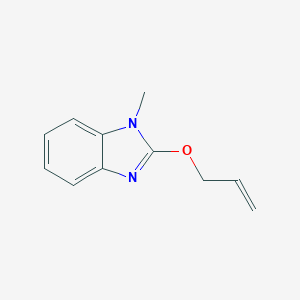
![7,8-Dihydrobenzo[a]pyrene](/img/structure/B96447.png)
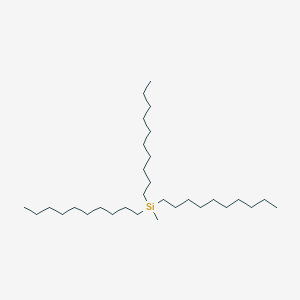
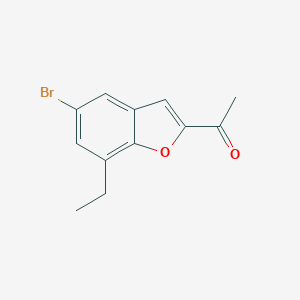
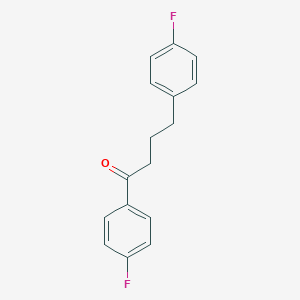
![3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile](/img/structure/B96456.png)
